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Compound of Interest

Compound Name: 4-(3-Piperidylmethyl)pyridine

CAS No.: 1337356-78-1

Cat. No.: B1406193

Get Quote

Introduction & Strategic Significance
The 4-(3-Piperidylmethyl)pyridine moiety serves as a versatile "linker scaffold" in medicinal

chemistry.[1][2] Its unique geometry provides a semi-rigid separation between the aromatic

pyridine (hydrogen bond acceptor/π-stacking unit) and the secondary amine of the piperidine

(cationic center/hydrogen bond donor).[2]

Key Therapeutic Applications:
GPCR Modulators: The scaffold mimics the ethylamine bridge found in histamine and

neurotransmitters, optimized for binding pockets in H1/H4 receptors and CCR5/CCR2

antagonists.[2]

Kinase Inhibitors: Used to position solubilizing amine groups into the solvent-exposed

regions of ATP-binding pockets (e.g., Syk, JAK inhibitors).

Dual-Pharmacophores: Acts as a connector in bivalent ligands, linking two distinct binding

motifs.[2]
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Chemical Profile & Retrosynthetic Logic[1][2]
Property Specification

IUPAC Name 4-(Piperidin-3-ylmethyl)pyridine

CAS Number 1337356-78-1

Molecular Formula C₁₁H₁₆N₂

Molecular Weight 176.26 g/mol

pKa (Calc) ~9.8 (Piperidine NH), ~5.2 (Pyridine N)

Solubility
Soluble in MeOH, DCM, dilute aqueous acid.[1]

[2][3]

Retrosynthetic Analysis
The most robust route to this scaffold avoids the instability of metallated piperidines by utilizing

the acidity of the 4-picoline methyl group.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://srimathapharmaceuticals.uk/api_precursors.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://accelachem.com/cn/productview_goodsid_299343_goodscode_SY265184.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406193?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-(3-Piperidylmethyl)pyridine

Alkene Intermediate
(Dehydration Product)

Hydrogenation
(H2, Pd/C)

Tertiary Alcohol
(Coupling Adduct)

Dehydration
(H+, Heat)

4-Picoline
(Starting Material A)

Lithiation (LDA)

N-Boc-3-Piperidone
(Starting Material B)

Nucleophilic Addn

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection relying on the lateral lithiation of 4-picoline.[1][2]

Protocol A: Synthesis of the Intermediate
Objective: Preparation of 4-(3-Piperidylmethyl)pyridine dihydrochloride from commodity

chemicals.

Phase 1: Lithiation and Coupling
Mechanism: Lateral lithiation of 4-picoline at -78°C generates a nucleophilic species that

attacks the ketone of N-Boc-3-piperidone.[1][2]

Reagents:

4-Picoline (1.0 equiv)[1][2]
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Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/Heptane)[2]

N-Boc-3-piperidone (1.0 equiv)[1][2]

Anhydrous THF (10 vol)

Step-by-Step Protocol:

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet,

temperature probe, and addition funnel. Charge with anhydrous THF.

Deprotonation: Cool THF to -78°C (dry ice/acetone). Add LDA solution dropwise over 20 min.

Addition 1: Add 4-Picoline dropwise, maintaining internal temperature < -70°C. The solution

will turn deep red/orange (formation of picolyl anion). Stir for 45 min at -78°C.

Addition 2: Dissolve N-Boc-3-piperidone in minimal THF. Add dropwise to the picolyl anion

solution over 30 min.

Quench: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl

solution.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate to yield the crude tertiary alcohol.[2]

Phase 2: Dehydration & Hydrogenation
Mechanism: Acid-catalyzed dehydration yields the endocyclic/exocyclic alkene mixture, which

is reduced to the saturated linker.[2]

Reagents:

Thionyl Chloride (SOCl₂) or H₂SO₄/AcOH[1][2]

Pd/C (10% wt loading)[1][2]

Hydrogen gas (balloon or Parr shaker)[1][2]

Step-by-Step Protocol:
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Dehydration: Dissolve crude alcohol in DCM/Pyridine (10:1). Cool to 0°C. Add SOCl₂ (1.5

equiv) dropwise.[2] Stir at reflux for 2 hours.

Note: This step may also cleave the Boc group depending on conditions.[2] If Boc is lost,

re-protect or proceed to hydrogenation as free amine salt.[2]

Workup: Quench with ice water. Basify with NaOH (1M) to pH 10. Extract with DCM.[2]

Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (5 wt% of

substrate).[2]

Reduction: Hydrogenate at 40 psi (3 bar) for 12 hours. Monitor by LC-MS for disappearance

of alkene.

Isolation: Filter catalyst through Celite. Concentrate filtrate.[2][4]

Salt Formation: Dissolve residue in Et₂O. Add 4M HCl in dioxane dropwise. Filter the white

precipitate.[2][4]

Yield: ~65-75% overall.[1][2][5]

Purity: >98% (HPLC).

Protocol B: Utilization in API Synthesis (Model
Workflow)
Scenario: Coupling the intermediate to a Biaryl Chloride via Buchwald-Hartwig Amination to

synthesize a putative H4 Antagonist.

Intermediate Activation
(Free Base Generation)

Catalytic Cycle
(Pd2(dba)3 / XPhos)

C-N Bond Formation
(100°C, Toluene)

API Isolation
(Crystallization)
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Figure 2: Workflow for coupling 4-(3-Piperidylmethyl)pyridine to an aryl halide.

Reagents:
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4-(3-Piperidylmethyl)pyridine (HCl salt neutralized to free base)[1][2]

Aryl Chloride (e.g., 4-chlorobiphenyl)[1][2]

Pd₂(dba)₃ (2 mol%)[1][2]

XPhos (4 mol%)[1][2]

NaOtBu (1.5 equiv)[1][2]

Toluene (degassed)[1][2]

Protocol:

Free Basing: Partition the HCl salt between DCM and 1N NaOH. Separate organics, dry, and

concentrate to obtain the free amine oil.[2]

Catalyst Prep: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in Toluene. Stir 10

min to generate the active catalyst species.[2]

Reaction: Add the Aryl Chloride, the Piperidine intermediate, and NaOtBu to the reaction

vessel. Add the catalyst solution.

Heating: Seal and heat to 100°C for 16 hours.

Purification: Filter through a silica plug. Purify via Flash Chromatography (DCM:MeOH:NH₃

gradient).

Analytical Control & Troubleshooting
Key Analytical Parameters (HPLC)
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Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus), 3.5 µm

Mobile Phase A Water + 0.1% TFA

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 5% B to 95% B over 10 min

Detection UV @ 254 nm (Pyridine absorption)

Expert Troubleshooting Notes
Impurity A (Pyridine N-oxide): If the intermediate is exposed to air/light for prolonged periods,

N-oxidation may occur.[2] Fix: Store under Argon at -20°C.

Impurity B (Incomplete Reduction): The alkene intermediate from Phase 2 is often a mixture

of isomers (endo/exo).[2] Ensure hydrogenation runs to completion; the alkene is easily

visible by NMR (olefinic protons @ 5.5-6.5 ppm).[2]

Regioselectivity: The lithiation of 4-picoline is highly specific to the methyl group.[2] However,

ensure temperature stays < -70°C to prevent ring lithiation.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://accelachem.com/cn/productview_goodsid_299343_goodscode_SY265184.html
https://www.benchchem.com/product/b1406193/docs?utm_src=pdf-body#application-note-4-3-piperidylmethyl-pyridine-as-a-strategic-api-intermediate
https://srimathapharmaceuticals.uk/api_precursors.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://accelachem.com/cn/productview_goodsid_299343_goodscode_SY265184.html
https://www.accelachem.com/
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/1139597
https://srimathapharmaceuticals.uk/api_precursors.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Piperidyl_pyridine
https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm
https://www.benchchem.com/product/b1406193?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1406193?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Wlelcome to Srimatha Pharmaceuticals [srimathapharmaceuticals.uk]

2. 4-(4-Piperidyl)pyridine | C10H14N2 | CID 1139597 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 103854-25-7,2,5-Dimethyl-DL-phenylalanine-AccelaChem|AccelaChemBio|Accela design,
synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司
[accelachem.com]

4. m.youtube.com [m.youtube.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: 4-(3-Piperidylmethyl)pyridine as a
Strategic API Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1406193/docs#application-note-4-3-piperidylmethyl-
pyridine-as-a-strategic-api-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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